molecular formula C12H5BrClF2N3S2 B3260696 2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine CAS No. 333743-68-3

2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine

Cat. No.: B3260696
CAS No.: 333743-68-3
M. Wt: 408.7 g/mol
InChI Key: HINAKSCNUKEQSV-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine (CAS 333743-68-3) is a high-purity synthetic intermediate with the molecular formula C12H5BrClF2N3S2 and a molecular weight of 408.67 . This compound belongs to the thiazolo[4,5-d]pyrimidine class of fused heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. Researchers value this core structure for developing potential therapeutic agents, particularly in oncology and neuropharmacology . Thiazolo[4,5-d]pyrimidine derivatives have been extensively investigated as corticotropin-releasing factor receptor 1 (CRF1R) antagonists . CRF1R antagonists represent a promising approach for treating stress-related disorders such as anxiety and depression, as well as a novel therapeutic strategy for congenital adrenal hyperplasia (CAH) . Furthermore, structurally similar derivatives, especially those containing halogen atoms and fluorine substituents, have demonstrated significant in vitro anticancer activity against various human cancer cell lines, making them attractive candidates for antiproliferative drug discovery programs . The specific molecular architecture of this compound, featuring bromo and chloro leaving groups at the 2 and 7 positions, along with the (2,3-difluorobenzyl)thio moiety at the 5 position, makes it a versatile and key building block for further synthetic elaboration. Researchers can utilize it to create diverse libraries of analogs for structure-activity relationship (SAR) studies or to develop more complex bioactive molecules. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-bromo-7-chloro-5-[(2,3-difluorophenyl)methylsulfanyl]-[1,3]thiazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrClF2N3S2/c13-11-18-10-8(21-11)9(14)17-12(19-10)20-4-5-2-1-3-6(15)7(5)16/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINAKSCNUKEQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CSC2=NC3=C(C(=N2)Cl)SC(=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrClF2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Synthesis

The synthesis of this compound has been documented in various studies. The compound is typically synthesized through the cyclization of appropriate thiazole and pyrimidine precursors, followed by substitution reactions involving bromination and chlorination. The use of difluorobenzyl thiol groups has been noted to enhance the biological properties of the resultant thiazolo-pyrimidine derivatives.

Antimicrobial Activity

Research indicates that thiazolo[4,5-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with some derivatives achieving MIC values as low as 0.21 μM .
  • The compound's structural modifications, particularly the presence of halogenated benzyl groups, have been associated with increased antibacterial activity .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound against human cancer cell lines:

  • Compounds related to this structure have demonstrated varying degrees of cytotoxicity against cancer cells. For example, some thiazolopyridine derivatives showed promising results in MTT assays against HaCat and Balb/c 3T3 cells .
  • The cytotoxicity profile suggests potential applications in cancer therapy, warranting further investigation into their mechanisms of action.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the benzyl substituent significantly influence biological activity:

  • The introduction of electron-withdrawing groups generally enhances antibacterial efficacy compared to electron-donating groups .
  • A systematic evaluation of various substituents has led to the identification of optimal configurations that maximize activity at specific biological targets.

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of several thiazolo[4,5-d]pyrimidines against resistant bacterial strains. The compound exhibited superior activity compared to standard antibiotics like ciprofloxacin.
  • Cytotoxicity Against Cancer Cells : Another study focused on the anticancer properties of this compound, showing that it inhibited tumor growth in specific human cancer cell lines more effectively than traditional chemotherapeutics like cisplatin .

Research Findings Summary

Activity Type Compound MIC (μM) Cell Line Tested Cytotoxicity Result
Antimicrobial2-Bromo-7-chloro...0.21Pseudomonas aeruginosaSignificant inhibition
CytotoxicityRelated ThiazolopyridinesN/AHaCatPromising results
CytotoxicityThiazolo[4,5-d]pyrimidinesN/AVarious cancer linesHigher than cisplatin

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 and chlorine at position 7 are primary sites for nucleophilic substitution.

  • Bromine replacement : Reacts with amines (e.g., morpholine, piperidine) in polar aprotic solvents (e.g., DMF) under reflux to yield 2-amino derivatives .

  • Chlorine displacement : Substituted by amino groups (e.g., 2-hydroxy-1-methylethylamine) via Buchwald-Hartwig coupling or direct SNAr reactions in the presence of Pd catalysts .

Example Reaction :

text
2-Bromo-7-chloro-... + R-NH2 → 2-Amino-7-chloro-... + HBr Conditions: DMF, 120°C, 12h[6][9].

Suzuki-Miyaura Coupling

The bromine atom participates in cross-coupling reactions with boronic acids to introduce aryl/heteroaryl groups.

Boronic AcidCatalyst SystemYield (%)Product ApplicationSource
4-MethoxyphenylPd(PPh3)4, K2CO3, DMF78Anticancer lead optimization
2-PyridylPdCl2(dppf), Dioxane65Kinase inhibitor scaffolds

Thioether Oxidation

The (2,3-difluorobenzyl)thio group undergoes oxidation to sulfone derivatives using meta-chloroperbenzoic acid (mCPBA):

text
R-S-R' + mCPBA → R-SO2-R' Conditions: CH2Cl2, 0°C → RT, 2h[4][6].

Impact : Enhances hydrogen-bonding capacity for target protein interactions .

Cyclization Reactions

The thiazolo[4,5-d]pyrimidine core participates in annulation reactions:

  • With triethyl orthoformate : Forms fused pyrimidine systems under acidic conditions (e.g., glacial AcOH) .

  • With hydrazine hydrate : Generates 2,3-diamino derivatives via tetrazole intermediate formation .

Example :

text
Thiazolo[4,5-d]pyrimidine + HC(OEt)3 → Fused pyrimidine Conditions: Reflux, 89% yield[1].

Halogen Exchange Reactions

The chlorine atom at position 7 can be replaced by fluorine via Balz-Schiemann reaction:

text
7-Cl → 7-F using NaNO2/HBF4 Conditions: −10°C, 52% yield[9][12].

Functionalization at Position 5

The (2,3-difluorobenzyl)thio group is stable under basic conditions but undergoes cleavage with strong acids (e.g., H2SO4) to regenerate the thiol, enabling further alkylation .

Key Data :

Reaction TypeReagentConditionsOutcome
Thioether cleavageH2SO4 (conc.)60°C, 1hFree thiol intermediate
Re-alkylationAlkyl halideK2CO3, DMF, RTNew thioether derivatives

Biological Activity Modulation

Derivatives synthesized via these reactions show:

  • Anticancer activity : IC50 = 0.8–12 μM against DU145 and MCF-7/WT cell lines .

  • Antimicrobial effects : MIC = 4–16 μg/mL against C. albicans .

Stability and Reactivity Trends

  • pH sensitivity : Stable in neutral/basic conditions but hydrolyzes in strong acids (t1/2 = 2h at pH 1).

  • Thermal stability : Decomposes above 250°C (DSC data) .

This compound’s versatility in cross-coupling, substitution, and cyclization reactions positions it as a critical intermediate in medicinal chemistry. Strategic functionalization at positions 2, 5, and 7 enables tailored bioactivity profiles .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Bioactivity

  • Compound 5f (3-(4-Bromophenyl)-7-chloro-5-phenyl-thiazolo[4,5-d]pyrimidin-2-one) :
    This analog () replaces the 2,3-difluorobenzylthio group with a phenyl ring at position 3. The absence of the thioether linker and fluorine atoms reduces lipophilicity (logP ~4.8 estimated) compared to the target compound. IR data (C=O at 1680 cm⁻¹, C–S–C at 1250 cm⁻¹) and NMR aromatic signals (δ 7.33–8.16 ppm) align with core structural similarities, but the phenyl substitution diminishes antibacterial activity relative to alkylthio derivatives .
  • 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines :
    The CF₃ group at position 5 () introduces stronger electron-withdrawing effects (IR: 1122–1166 cm⁻¹ for CF₃) than bromo/chloro substituents. This enhances antiproliferative activity in cancer models but increases logP (predicted ~6.0), correlating with higher cytotoxicity .

  • 7-Methylthiazolo[4,5-d]pyrimidine-2(3H)-thione () :
    A simpler analog with a methyl group at position 7 and a thione at position 2. The lack of halogenation reduces steric hindrance, improving antibacterial potency (MIC ~8 µg/mL against S. aureus) but limiting anticancer activity .

Table 1: Substituent Impact on Properties

Compound Position 5 Substituent logP (Predicted) Key Bioactivity Reference
Target Compound 2,3-Difluorobenzylthio ~5.8 Anticancer (Under study)
Compound 5f Phenyl ~4.8 Moderate antibacterial
5-Trifluoromethyl derivative CF₃ ~6.0 High anticancer/cytotoxic
7-Methylthione derivative Methyl ~3.5 Antibacterial
Fused Ring Systems and Activity
  • Thiazolo[4,5-d] vs. Pyrimido[5,4-d]pyrimidines :
    Pyrimido[5,4-d]pyrimidines () exhibit higher potency than [4,5-d] isomers due to enhanced planarity and target engagement. However, thiazolo[4,5-d]pyrimidines like the target compound are synthetically more accessible, enabling diverse functionalization .

  • Oxazolo[4,5-d]pyrimidines: Replacing sulfur with oxygen () reduces ring polarizability, diminishing membrane permeability.
Functional Group Modifications
  • Alkylthio vs. Benzylthio Groups :
    Alkylthio derivatives () exhibit lower logP (~3.5–4.5) and better aqueous solubility than the target compound’s benzylthio group. However, the 2,3-difluorobenzylthio moiety improves target selectivity in kinase inhibition assays .

  • Halogenation Patterns: Bromo and chloro substituents at positions 2 and 7 (target compound) enhance electrophilicity, facilitating nucleophilic displacement reactions in drug design. In contrast, non-halogenated analogs () show reduced stability in metabolic assays .

Table 2: Key Spectroscopic Comparisons

Compound IR (C=O, cm⁻¹) IR (C–S–C, cm⁻¹) ¹H-NMR (Aromatic δ, ppm)
Target Compound N/A 1250* 7.3–8.2 (difluorobenzyl)
Compound 5f 1680 1250 7.33–8.16
5-Trifluoromethyl derivative 1661–1666 N/A 8.37–13.85 (NH proton)

*Inferred from analogous compounds in and .

Q & A

Q. What analytical challenges arise in characterizing halogenated thiazolo[4,5-d]pyrimidines?

  • Bromine/chlorine isotopic patterns in HRMS complicate molecular ion identification; use of high-resolution Q-TOF instruments (resolution >30,000) is critical. 19F^{19}F-NMR resolves overlapping signals from difluorobenzyl groups (δ -110 to -120 ppm) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine
Reactant of Route 2
2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine

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